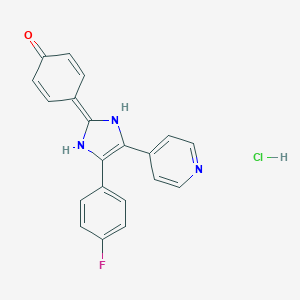

SB 202190 hydrochloride

Description

Properties

IUPAC Name |

4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O.ClH/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15;/h1-12,25H,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQSUTIMRLPFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423553 | |

| Record name | SB 202190 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350228-36-3 | |

| Record name | SB 202190 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SB 202190 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 202190 hydrochloride is a potent and selective, cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] As a member of the pyridinyl imidazole (B134444) class of compounds, it has been instrumental in elucidating the physiological and pathological roles of the p38 MAPK signaling pathway.[3] This technical guide provides a comprehensive overview of the mechanism of action of SB 202190, its selectivity profile, and detailed protocols for key experimental assays. It also explores the compound's known off-target effects, particularly its ability to induce autophagy independent of p38 MAPK inhibition.

Core Mechanism of Action: p38 MAPK Inhibition

SB 202190 exerts its primary effect by directly binding to the ATP-binding pocket of p38 MAP kinases, thereby acting as an ATP-competitive inhibitor.[1][3] This binding prevents the phosphorylation of downstream substrates, effectively blocking the propagation of the signaling cascade. The inhibitory activity of SB 202190 is highly selective for the α and β isoforms of p38 MAPK.[1][3]

Quantitative Inhibition Data

The inhibitory potency of SB 202190 against p38 MAPK isoforms has been well-characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters that quantify its efficacy.

| Parameter | Target Kinase | Value | Reference |

| IC50 | p38α (SAPK2a/MAPK14) | 50 nM | [1][3] |

| IC50 | p38β2 (SAPK2b/MAPK11) | 100 nM | [1][3] |

| Kd | Recombinant Human p38 | 38 nM |

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to misinterpretation of experimental results and potential toxicity. SB 202190 has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for p38α and p38β.

The following table summarizes the inhibitory activity of SB 202190 against a selection of kinases at a concentration of 1 µM and 10 µM, as determined by the EMD Millipore KinaseProfiler™ service. The data is presented as the percentage of remaining kinase activity.

| Kinase Target | % Activity Remaining at 1µM | % Activity Remaining at 10µM |

| p38α (MAPK14) | 1.0 | 1.0 |

| p38β (MAPK11) | 2.0 | -1.0 |

| Casein kinase 1 delta (CK1δ) | 7.0 | -1.0 |

| c-RAF (RAF1) | 14.0 | 1.0 |

| Mitogen-activated protein kinase kinase kinase 11 (MLK3) | 25.2 | Not Determined |

| A-Raf | 31.1 | Not Determined |

| Casein kinase 1 epsilon (CK1ε) | 32.7 | Not Determined |

| Mitogen-activated protein kinase kinase kinase 10 (MLK2) | 32.8 | Not Determined |

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[4]

Signaling Pathway Diagram

The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by SB 202190.

Caption: The p38 MAPK signaling cascade and the inhibitory action of SB 202190.

Off-Target Effects: Induction of Autophagy

Recent studies have revealed that SB 202190 can induce autophagy and lysosomal biogenesis through a mechanism independent of p38 MAPK inhibition.[5] This off-target effect is mediated by an increase in intracellular calcium levels, leading to the activation of the calcium-dependent phosphatase calcineurin (PPP3).[5] Calcineurin then dephosphorylates and activates the transcription factors TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3), which are master regulators of autophagy and lysosomal gene expression.[5]

This finding is significant as it cautions researchers to consider this p38-independent activity when interpreting data from experiments using SB 202190 to probe the functions of p38 MAPK.

Signaling Pathway of SB 202190-Induced Autophagy

Caption: p38-independent induction of autophagy by SB 202190.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SB 202190.

In Vitro p38 MAPK Inhibition Assay (Radiometric)

This assay measures the ability of SB 202190 to inhibit the phosphorylation of a substrate by a p38 MAPK isoform.

Materials:

-

Recombinant human p38α or p38β kinase

-

Myelin basic protein (MBP) or ATF2 as a substrate

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

This compound dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper

-

50 mM phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of SB 202190 in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

-

In a 96-well plate, combine the recombinant p38 kinase, substrate (e.g., 0.33 mg/mL MBP), and the diluted SB 202190 or vehicle.

-

Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP (to a final concentration of ~0.1 mM) and MgCl₂.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-40 minutes) within the linear range of the reaction.

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper four times with 50 mM phosphoric acid to remove unincorporated radiolabeled ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each SB 202190 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of p38 MAPK Pathway Activation

This protocol is used to assess the effect of SB 202190 on the phosphorylation status of p38 MAPK and its downstream targets in a cellular context.

Materials:

-

Cell culture reagents

-

Cell line of interest (e.g., HeLa, HEK293)

-

p38 MAPK activator (e.g., anisomycin, TNF-α)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-MK2, anti-total-MK2.

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence detection system

Procedure:

-

Seed cells and grow to the desired confluency.

-

Pre-treat cells with various concentrations of SB 202190 or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a p38 MAPK activator for a predetermined time (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

-

Determine the protein concentration of the supernatant.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence detection system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein and a loading control (e.g., GAPDH or β-actin).

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing SB 202190 activity.

Conclusion

This compound remains a valuable research tool for investigating the p38 MAPK signaling pathway. Its high potency and selectivity for p38α and p38β have enabled significant advances in our understanding of the roles of these kinases in various cellular processes. However, researchers must be cognizant of its p38-independent effects on autophagy induction when designing experiments and interpreting results. The detailed protocols and data presented in this guide are intended to facilitate the effective and accurate use of SB 202190 in a research setting.

References

SB 202190 Hydrochloride: A Technical Guide to its Function as a p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

SB 202190 hydrochloride is a potent, cell-permeable, and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] As a member of the pyridinyl imidazole (B134444) class of compounds, it serves as a critical tool in elucidating the diverse cellular roles of the p38 signaling pathway, which is a key regulator of cellular responses to stress, inflammation, and other extracellular stimuli. This guide provides an in-depth overview of its mechanism of action, biological effects, and experimental applications.

Core Mechanism of Action

SB 202190 functions primarily by inhibiting the kinase activity of p38α (also known as SAPK2a or MAPK14) and p38β (SAPK2b or MAPK11).[1][2] The inhibition is achieved through direct competition with ATP for binding to the ATP pocket of the active kinase.[2][3][4][5] This competitive binding prevents the transfer of phosphate (B84403) from ATP to downstream substrates, effectively blocking the propagation of the signaling cascade. Its selectivity is a key feature; at concentrations effective for p38 inhibition (e.g., 10 μM), SB 202190 has been shown to have negligible effects on other kinases, including other MAP kinases like ERK and JNK.[1]

Quantitative Inhibitory Data

The potency and selectivity of SB 202190 have been quantified across various assays. The following table summarizes its key inhibitory constants.

| Target | Parameter | Value | Assay Conditions |

| p38α (SAPK2a) | IC50 | 50 nM | Cell-free kinase assay |

| p38β (SAPK2b/p38β2) | IC50 | 100 nM | Cell-free kinase assay |

| p38β | IC50 | 350 nM | Kinase activity assay |

| p38 | Kd | 38 nM | Binding to active recombinant human p38 |

| p38 | Ki | 16 nM | Not specified |

Data compiled from sources:[1][2][3][6][7]

Signaling Pathway and Point of Inhibition

The p38 MAPK pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1) and cellular stress (e.g., UV radiation, osmotic shock). This activation triggers a cascade involving upstream kinases (MKK3/6) that phosphorylate and activate p38. Activated p38 then phosphorylates numerous downstream targets, including transcription factors like ATF-2 and other kinases like MAPKAPK2, leading to diverse cellular responses. SB 202190 directly targets the active p38 kinase, preventing these downstream phosphorylation events.

Caption: The p38 MAPK signaling cascade and the inhibitory action of SB 202190.

Biological Effects and Research Applications

Inhibition of p38 by SB 202190 leads to a range of biological outcomes, making it a valuable tool for studying cellular processes.

-

Anti-Inflammatory Effects : SB 202190 has been shown to block the expression of pro-inflammatory genes induced by stimuli like lipopolysaccharide (LPS) or albumin.[4][8] For example, it inhibits the expression of monocyte chemoattractant protein-1 in renal tubular cells.[8] It also strongly inhibits UVB-induced COX-2 protein and mRNA expression.[8]

-

Regulation of Apoptosis : The effect of SB 202190 on apoptosis is context-dependent. It can induce apoptosis in cell lines like Jurkat and HeLa through the activation of CPP32-like caspases.[4][8] Conversely, in human umbilical vein endothelial cells (HUVECs), it inhibits apoptosis by inducing autophagy and the cytoprotective enzyme heme oxygenase-1 (HO-1).[9]

-

Suppression of Ferroptosis : The compound can significantly suppress erastin-dependent ferroptosis, a form of iron-dependent programmed cell death.[8] In models of glutamate-induced retinal excitotoxicity, SB 202190 protects retinal ganglion cells by alleviating lipid peroxidation via the SLC7A11/GSH/GPX-4 pathway.[10]

-

Induction of Autophagy and Lysosomal Biogenesis : Interestingly, SB 202190 has been found to promote autophagy and lysosomal biogenesis.[3][5] This effect is mediated by the activation of transcription factors TFEB and TFE3 and appears to be independent of p38 inhibition, instead relying on a calcineurin-dependent pathway triggered by increased intracellular calcium.[5] This discovery urges caution when interpreting results, as some effects of the compound may be unrelated to its primary target.[5]

-

Stem Cell Research : SB 202190 is used in culture media to promote the stability and self-renewal of naive human pluripotent stem cells and neuronal stem cells.[2] It is also a component in protocols for growing adult stem cell-derived organoids, such as those from the lung and colon.[2]

Experimental Protocols

Below are detailed methodologies for common experiments utilizing SB 202190.

In Vitro p38 Kinase Assay

This protocol is used to directly measure the inhibitory effect of SB 202190 on p38 kinase activity.

-

Reagents and Buffers :

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EGTA.[8]

-

Substrate: Myelin basic protein (MBP) at a final concentration of 0.33 mg/mL.[8]

-

ATP Mix: 0.1 mM [γ-³³P]ATP (radiolabeled) or unlabeled ATP, and 10 mM magnesium acetate.[8]

-

Inhibitor: SB 202190 dissolved in DMSO, tested at various concentrations.

-

Termination Solution: 50 mM or 0.5 M phosphoric acid.[8]

-

-

Procedure :

-

Prepare the reaction mixture in a microcentrifuge tube or 96-well plate by combining the assay buffer, purified p38α or p38β enzyme, MBP substrate, and the desired concentration of SB 202190.

-

Pre-incubate the mixture for a short period at the reaction temperature (e.g., 30°C or ambient).

-

Initiate the kinase reaction by adding the ATP/Mg²⁺ mix.[8]

-

Incubate for a defined period (e.g., 10 minutes at 30°C or 40 minutes at ambient temperature).[8]

-

Terminate the reaction by spotting an aliquot of the mixture onto phosphocellulose paper (e.g., P30 or P81) and immediately immersing it in phosphoric acid.[8]

-

Wash the papers multiple times in 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.[8]

-

Perform a final wash in acetone (B3395972) or methanol, allow the papers to dry, and quantify the incorporated radioactivity using a scintillation counter.[8] The amount of radioactivity is proportional to the kinase activity.

-

Cellular Apoptosis and Viability Assay

This protocol assesses the effect of SB 202190 on cell survival.

-

Cell Culture :

-

Use appropriate cell lines (e.g., Jurkat, HeLa, HUVEC).

-

Culture cells in standard media. For some experiments, serum-starve the cells prior to treatment to reduce basal signaling activity.[8]

-

-

Treatment :

-

Analysis :

-

Cell Viability :

-

Trypan Blue Exclusion : Collect cells, stain with trypan blue, and count viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Propidium Iodide (PI) Staining : Resuspend cells in a buffer containing PI, which only enters non-viable cells. Analyze the percentage of PI-positive cells via flow cytometry.[8]

-

-

Apoptosis (Nuclear Morphology) :

-

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cellular effects of SB 202190.

Caption: A generalized workflow for studying the effects of SB 202190 in a cellular context.

References

- 1. caymanchem.com [caymanchem.com]

- 2. SB 202190 | p38 Inhibitors: R&D Systems [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SB202190 | Cell Signaling Technology [cellsignal.com]

- 5. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SB 202190, Hydrochloride [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SB 202190 Hydrochloride: A Potent p38 MAPK Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB 202190 hydrochloride, a selective and cell-permeable inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This document details its mechanism of action, biochemical and cellular effects, and provides established experimental protocols for its use in research settings.

Introduction

This compound is a pyridinyl imidazole (B134444) compound widely utilized in cell biology and drug discovery to investigate the physiological and pathological roles of the p38 MAPK signaling cascade.[1][2][3] The p38 MAPKs are a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[4][5][6] The pathway plays a critical role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[6] SB 202190 serves as a critical tool for elucidating the specific contributions of p38 signaling to these processes.

Mechanism of Action

SB 202190 functions as a potent and selective inhibitor of p38 MAP kinases.[1][2] Its primary mechanism involves direct binding to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of downstream substrates.[1][2][7] This competitive inhibition is highly selective for the p38α and p38β isoforms.[1][7][8][9]

Data Presentation

Chemical and Physical Properties

| Property | Value | Source |

| Synonyms | SB 202190, FHPI, 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole, HCl | [10][11] |

| Molecular Formula | C₂₀H₁₄FN₃O · HCl | [1][9] |

| Molecular Weight | 367.80 g/mol | [9][10] |

| CAS Number | 350228-36-3 | [1][9] |

| Purity | ≥97% (HPLC) | |

| Form | Solid | |

| Color | Amber | |

| Storage | -20°C | |

| Solubility | Soluble in DMSO, DMF, and Ethanol | [1][3] |

Biological Activity

| Parameter | Value | Target/System | Source |

| IC₅₀ | 50 nM | p38α (SAPK2a, MAPK14) | [1][7][8][9] |

| IC₅₀ | 100 nM | p38β2 (SAPK2b, MAPK11) | [1][7][8][9] |

| Kᵢ | 16 nM | p38 MAP Kinase | [12] |

| KᏧ | 38 nM | Recombinant human p38 kinase | [7][8][13] |

Signaling Pathway Diagrams

The following diagrams illustrate the canonical p38 MAPK signaling pathway and the mechanism of inhibition by this compound.

Caption: Canonical p38 MAPK signaling cascade.

Caption: Mechanism of p38 MAPK inhibition by SB 202190.

Experimental Protocols

In Vitro p38 MAPK Kinase Assay

This protocol is designed to measure the direct inhibitory effect of SB 202190 on the enzymatic activity of recombinant p38 kinase.

Materials:

-

Recombinant human p38α kinase

-

Myelin Basic Protein (MBP) or ATF2 as a substrate

-

This compound

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM Magnesium Acetate)

-

Phosphocellulose paper

-

50 mM phosphoric acid

-

Scintillation counter

-

DMSO

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. A DMSO-only control should be included.

-

In a microcentrifuge tube or 96-well plate, combine the recombinant p38α kinase, the substrate (MBP or ATF2), and the diluted SB 202190 or DMSO control in the kinase assay buffer.

-

Pre-incubate the mixture at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (to a final concentration of ~0.1 mM).

-

Incubate the reaction at 30°C for 10-40 minutes. The incubation time should be within the linear range of the kinase reaction.

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of SB 202190 compared to the DMSO control to determine the IC₅₀ value.

Cellular Assay for p38 MAPK Inhibition (Western Blot)

This protocol describes how to assess the inhibitory effect of SB 202190 on the p38 MAPK pathway in a cellular context by measuring the phosphorylation of a downstream target.

Materials:

-

Cell line of interest (e.g., HeLa, A549, or RAW264.7)

-

Cell culture medium and supplements

-

This compound

-

A p38 MAPK activator (e.g., Anisomycin, LPS, UV irradiation)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-phospho-MK2 (a downstream target), and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).

-

Pre-treat the cells with various concentrations of SB 202190 (or DMSO as a vehicle control) for 1-2 hours.[3][14]

-

Stimulate the cells with a p38 MAPK activator for a predetermined time (e.g., 10 µM Anisomycin for 30 minutes).[14]

-

Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

-

Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Perform densitometry analysis on the bands. Normalize the phosphorylated protein signal to the total protein signal and the loading control to quantify the inhibitory effect of SB 202190.

Conclusion

This compound is an invaluable pharmacological tool for the study of the p38 MAPK pathway. Its high potency and selectivity allow for the precise dissection of p38-mediated signaling in a multitude of biological processes. The data and protocols provided in this guide are intended to facilitate the effective use of SB 202190 in both basic and translational research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. stemcell.com [stemcell.com]

- 3. SB202190 | Cell Signaling Technology [cellsignal.com]

- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 11. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]

- 12. SB 202190, Hydrochloride [sigmaaldrich.com]

- 13. rndsystems.com [rndsystems.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

SB 202190 Hydrochloride: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 202190 hydrochloride is a potent, cell-permeable, and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Specifically, it targets the p38α and p38β isoforms, playing a critical role in modulating cellular responses to stress, inflammation, and other external stimuli.[1][3][4] Its ability to interfere with these fundamental processes has positioned SB 202190 as a valuable tool in cancer research, enabling the dissection of signaling pathways that govern cell fate, including proliferation, apoptosis, migration, and autophagy. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental applications.

Mechanism of Action

SB 202190 functions as an ATP-competitive inhibitor of p38 MAPK.[3][5] It binds to the ATP pocket of the active kinase, preventing the phosphorylation of downstream target proteins.[1] The primary targets of SB 202190 are the p38α (SAPK2a/MAPK14) and p38β (SAPK2b/MAPK11) isoforms.[3][6][7] The p38 MAPK pathway is a critical signaling cascade that responds to environmental stress and cytokines, influencing a wide array of cellular processes such as cell growth, differentiation, and apoptosis.[3] By inhibiting this pathway, SB 202190 allows researchers to probe the role of p38 signaling in cancer progression and explore its potential as a therapeutic target.

However, it is important for researchers to be aware of potential off-target effects. Some studies suggest that at higher concentrations, SB 202190 can influence other signaling pathways, including the phosphorylation of ERK1/2 and JNK1/2, and may induce autophagy through mechanisms independent of p38 inhibition.[5][8] For instance, in some leukemia cell lines, SB 202190 has been observed to paradoxically increase the phosphorylation of c-Raf and ERK, leading to enhanced cell growth.[9][10]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ | Kd | Ki | Assay Conditions | Reference(s) |

| p38α (SAPK2a) | 50 nM | 38 nM | - | Cell-free kinase assay with recombinant human p38. | [1][2][6] |

| p38β (SAPK2b/p38β2) | 100 nM | - | 16 nM | Cell-free kinase assay. | [1][2][6][11] |

| p38 (generic) | 280 nM | - | - | Inhibition of p38 phosphorylation of ATF-2. | [11][12] |

| p38β | 350 nM | - | - | Inhibition of kinase activity. | [11][12] |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | IC₅₀ / Effective Concentration | Reference(s) |

| MDA-MB-231 | Breast Cancer | Cytotoxicity | 46.6 µM | [3] |

| MDA-MB-231 | Breast Cancer | Inhibition of Cell Proliferation | 50 µM | [3] |

| MDA-MB-231 | Breast Cancer | Inhibition of Cell Migration | 5 µM and 50 µM | [3] |

| RKO, CACO2, SW480 | Colorectal Cancer | Growth attenuation, apoptosis induction | 10 µM | [1] |

| Jurkat, HeLa | Leukemia, Cervical Cancer | Induction of apoptosis | ~50 µM | [9] |

| THP-1, MV4-11 | Leukemia | Enhanced cell growth | Not specified | [9][10] |

| SKOV3, A2780 (Olaparib-resistant) | Ovarian Cancer | Suppression of cell growth and migration (in combination with SP600125) | Not specified | [13] |

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway Inhibition by SB 202190

The following diagram illustrates the canonical p38 MAPK signaling cascade and the point of inhibition by SB 202190. External stressors activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and kinases, leading to various cellular responses. SB 202190 blocks the activity of p38, thereby preventing these downstream events.

Caption: Inhibition of the p38 MAPK signaling pathway by SB 202190.

SB 202190-Mediated TFEB/TFE3-Dependent Autophagy

Recent studies have uncovered a role for SB 202190 in inducing autophagy and lysosomal biogenesis, independent of its p38 inhibitory function. This process involves the release of calcium from the endoplasmic reticulum, leading to the activation of calcineurin and subsequent dephosphorylation and nuclear translocation of TFEB and TFE3 transcription factors.

Caption: p38-independent induction of autophagy by SB 202190.[5]

General Experimental Workflow for Assessing SB 202190 Efficacy

The diagram below outlines a typical workflow for investigating the effects of SB 202190 on cancer cells in vitro.

Caption: A typical workflow for in vitro studies using SB 202190.

Experimental Protocols

MTT-Based Cytotoxicity Assay

This protocol is adapted from studies on MDA-MB-231 breast cancer cells.[3]

-

Cell Seeding: Seed 100,000 MDA-MB-231 cells per 35 x 10 mm dish. Allow cells to adhere and enter the logarithmic growth phase.

-

Treatment: Treat cells with various concentrations of SB 202190 (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) dissolved in a suitable solvent like DMSO. A vehicle control (e.g., 0.5% DMSO) should be included. Incubate for 24 hours.[3]

-

MTT Incubation: Remove the treatment medium and replace it with RPMI-1640 medium containing 0.5% FBS and 0.5 mg/ml MTT. Incubate for 4 hours at 37°C in a 5% CO₂ incubator.

-

Lysis and Solubilization: Lyse the cells by adding 200 µl of 3% SDS, followed by 1 ml of 40 mM HCl in isopropanol (B130326) to dissolve the formazan (B1609692) crystals. Incubate for 15 minutes.

-

Measurement: Dilute the cell lysate with the HCl/isopropanol solution. Measure the absorbance of each sample at 570 nm using a spectrophotometer.

-

Analysis: Analyze the data using appropriate software (e.g., GraphPad Prism) to determine IC₅₀ values by fitting the data to a log(inhibitor) vs. normalized response curve.[3]

Wound Healing (Scratch) Assay for Cell Migration

This protocol is a standard method to assess cell migration in vitro.[3]

-

Cell Culture: Grow MDA-MB-231 cells in 35 x 10 mm dishes until they reach at least 90% confluence.

-

Wound Creation: Using a sterile 200 μl pipette tip, create three separate linear scratches ("wounds") through the cell monolayer in each dish.

-

Treatment: Wash the cells to remove detached cells and treat with the desired concentrations of SB 202190 (e.g., 5 µM and 50 µM) or vehicle control.

-

Imaging: Capture images of the wounds at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area. Statistically compare the migration rates between treated and control groups.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of SB 202190 on p38 kinase activity.[9]

-

Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA).

-

Components: The reaction should contain the p38α or p38β enzyme, a substrate (e.g., 0.33 mg/mL myelin basic protein), and various concentrations of SB 202190.

-

Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP (0.1 mM) and magnesium acetate (B1210297) (10 mM).

-

Incubation: Incubate the reaction for a defined period (e.g., 10-40 minutes) at a controlled temperature (e.g., 30°C or ambient).

-

Termination: Stop the reaction by spotting aliquots of the mixture onto phosphocellulose paper and immersing it in 50 mM phosphoric acid.

-

Washing and Counting: Wash the papers multiple times with phosphoric acid to remove unincorporated ATP, followed by a final wash with acetone (B3395972) or methanol. Dry the papers and measure the incorporated radioactivity using a scintillation counter to determine kinase activity.

Conclusion

This compound remains a cornerstone tool for cancer research, providing a selective means to interrogate the p38 MAPK pathway. Its well-characterized inhibitory profile against p38α and p38β allows for detailed investigations into their roles in tumorigenesis, metastasis, and therapeutic resistance. However, researchers must remain cognizant of its concentration-dependent effects and potential p38-independent activities, such as the induction of autophagy. By employing rigorous experimental design and the protocols outlined in this guide, the scientific community can continue to leverage SB 202190 to uncover novel biological insights and advance the development of targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis by SB202190 through inhibition of p38beta mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. SB202190-induced cell type-specific vacuole formation and defective autophagy do not depend on p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. The p38 pathway inhibitor SB202190 activates MEK/MAPK to stimulate the growth of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SB 202190 [sigmaaldrich.com]

- 12. SB 202190, Hydrochloride [sigmaaldrich.com]

- 13. The Drug Combination of SB202190 and SP600125 Significantly Inhibit the Growth and Metastasis of Olaparib-resistant Ovarian Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 202190 Hydrochloride: A Technical Guide for Neuroscience and Memory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 202190 hydrochloride is a potent and selective, cell-permeable inhibitor of p38 mitogen-activated protein (MAP) kinases.[1][2] As a member of the pyridinyl imidazole (B134444) class of compounds, it has become a valuable tool in neuroscience research, particularly in studies investigating the cellular and molecular mechanisms underlying learning, memory, and neurodegenerative diseases. This technical guide provides an in-depth overview of SB 202190's mechanism of action, its application in neuroscience and memory studies, detailed experimental protocols, and a summary of key quantitative data.

Mechanism of Action

SB 202190 exerts its inhibitory effects by competing with ATP for the binding site on p38 MAP kinases.[3][4][5] It selectively targets the p38α (MAPK14) and p38β (MAPK11) isoforms, with significantly less activity towards p38γ and p38δ.[3] The inhibition of p38 MAPK activity blocks the downstream phosphorylation of various substrates, thereby interfering with signaling cascades involved in inflammation, apoptosis, and synaptic plasticity.[6][7]

Recent studies have also uncovered a p38-independent mechanism of action for SB 202190. It has been shown to induce autophagy and lysosomal biogenesis by promoting the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[4][8] This effect is dependent on the activation of the calcium-dependent phosphatase calcineurin (PPP3), rather than inhibition of the p38 or mTOR signaling pathways.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 Value | Binding Affinity (Kd) |

| p38α (SAPK2a, MAPK14) | 50 nM[1][3][9] | 38 nM[2][3][9] |

| p38β (SAPK2b, MAPK11) | 100 nM[1][3][9] | Not Reported |

Table 2: Effects on Memory in a Rat Model of Vascular Dementia

| Behavioral Assay | Treatment Group | Outcome |

| Morris Water Maze (Escape Latency) | VaD Model + SB 202190 | Significantly shorter escape latencies compared to VaD model group (P < 0.01)[6][10] |

| Morris Water Maze (Probe Trial) | VaD Model + SB 202190 | Significantly longer time spent in the target quadrant compared to VaD model group (P < 0.01)[6][10] |

Signaling Pathways

p38 MAPK Signaling Pathway

The canonical pathway inhibited by SB 202190 involves the activation of p38 MAPK by upstream kinases in response to cellular stress. Activated p38 then phosphorylates downstream targets, leading to various cellular responses, including apoptosis, which is implicated in neurodegenerative diseases.

p38-Independent Autophagy Induction Pathway

SB 202190 can also induce autophagy through a pathway independent of its p38 inhibitory activity. This involves the release of intracellular calcium, leading to the activation of calcineurin and subsequent dephosphorylation and nuclear translocation of TFEB/TFE3.

Experimental Protocols

The following are representative experimental protocols for the use of SB 202190 in neuroscience and memory research, based on published studies.

In Vivo Administration in a Rat Model of Vascular Dementia

-

Animal Model: Adult male Sprague-Dawley rats.

-

Disease Induction: Permanent bilateral carotid artery occlusion (2-VO) to induce chronic cerebral hypoperfusion.

-

Drug Preparation: this compound is dissolved in 0.1% dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 μmol/L.[6]

-

Administration: Immediately following the 2-VO surgery, a single 5 μL intracerebroventricular (ICV) injection of the SB 202190 solution is administered.[6] The injection site is typically 0.8 mm caudal to the bregma and 1.5 mm lateral to the midline.[6]

-

Control Groups: A sham-operated group and a VaD model group receiving a vehicle (0.1% DMSO) injection are included.

-

Behavioral Testing: One week post-injection, spatial learning and memory are assessed using the Morris water maze.[6][10]

-

Biochemical Analysis: Following behavioral testing, hippocampal tissue is collected for analysis of p38 MAPK phosphorylation, and expression levels of apoptosis-related proteins such as Bcl-2 and caspase-3 via Western blot.[6][10]

In Vitro Kinase Assay

-

Enzymes: Recombinant human p38α and p38β.

-

Substrate: Myelin basic protein (MBP).

-

Reaction Buffer: 25 mM Tris-HCl, pH 7.5, containing 0.1 mM EGTA.

-

Procedure:

-

The kinase, substrate, and varying concentrations of SB 202190 are incubated in the reaction buffer.

-

The reaction is initiated by the addition of [γ-³³P]ATP.

-

The incubation is carried out for 10-40 minutes at 30°C or ambient temperature.

-

The reaction is stopped, and the incorporation of ³³P into the substrate is measured to determine kinase activity.

-

IC50 values are calculated from the dose-response curves.

-

Discussion and Future Directions

This compound remains a cornerstone tool for investigating the role of p38 MAPK in neuronal function and disease. Its ability to rescue memory deficits in animal models of neurodegeneration highlights the therapeutic potential of targeting this pathway.[6][9][10] The discovery of its p38-independent effects on autophagy opens new avenues for research, suggesting that the beneficial effects of SB 202190 may be multifaceted.[4]

Future research should aim to further dissect the relative contributions of p38 inhibition and autophagy induction to the neuroprotective and memory-enhancing effects of SB 202190. Additionally, the development of more isoform-selective p38 inhibitors will be crucial for elucidating the specific roles of p38α and p38β in different aspects of neuronal function and pathology. The use of SB 202190 in combination with other therapeutic agents could also be explored as a strategy to enhance cognitive function in the context of neurodegenerative diseases. Researchers should, however, be mindful of the potential off-target effects of SB 202190 when interpreting experimental results.[4]

References

- 1. stemcell.com [stemcell.com]

- 2. rndsystems.com [rndsystems.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SB202190 | Cell Signaling Technology [cellsignal.com]

- 6. Protective Effects of p38 MAPK Inhibitor SB202190 against Hippocampal Apoptosis and Spatial Learning and Memory Deficits in a Rat Model of Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Protective effects of p38 MAPK inhibitor SB202190 against hippocampal apoptosis and spatial learning and memory deficits in a rat model of vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 202190 Hydrochloride: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 202190 hydrochloride is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinases (MAPKs).[1][2][3] As a member of the pyridinyl imidazole (B134444) class of compounds, it acts as an ATP-competitive inhibitor, binding to the ATP pocket of its target kinases.[4] This technical guide provides an in-depth analysis of the target specificity and selectivity of SB 202190, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways.

Core Target Profile and Potency

SB 202190 primarily targets the α and β isoforms of p38 MAPK. The compound exhibits high potency against these kinases, with IC50 values in the nanomolar range.

| Target | IC50 | Kd | Reference |

| p38α (SAPK2a/MAPK14) | 50 nM | 38 nM | [1][2][3][4][5][6] |

| p38β (SAPK2b/MAPK11) | 100 nM | [1][2][3][5][6] |

Selectivity Profile

While SB 202190 is highly selective for p38α and p38β, it is crucial to understand its potential off-target effects for the accurate interpretation of experimental results. Kinome-wide screening has revealed inhibitory activity against a limited number of other kinases, typically at higher concentrations.

| Target | % Activity Remaining @ 1µM | % Activity Remaining @ 10µM | Reference |

| p38α (MAPK14) | 1.0 | 1.0 | [7] |

| p38β (MAPK11) | 2.0 | -1.0 | [7] |

| Casein Kinase 1 delta (CK1δ) | 7.0 | -1.0 | [7] |

| Raf-1 | 14.0 | 1.0 | [7] |

| A-Raf | 31.1 | [7] |

It has also been reported that SB 202190 can have off-target effects on CK1d, GAK, GSK3, and RIP2.[8]

Signaling Pathways

p38 MAPK Signaling Pathway

SB 202190 directly inhibits the kinase activity of p38α and p38β, preventing the phosphorylation of downstream substrates involved in cellular responses to stress, inflammation, and apoptosis.

Caption: p38 MAPK signaling pathway and the inhibitory action of SB 202190.

Potential Off-Target: TGF-β Signaling

SB 202190 has been shown to interfere with TGF-β-mediated cellular processes, although it does not directly inhibit Smad2 phosphorylation.[9] The exact mechanism of this off-target effect requires further elucidation.

Caption: Overview of the TGF-β signaling pathway and the potential off-target interaction of SB 202190.

Potential Off-Target: Raf Signaling

Kinome screening data indicates that SB 202190 can inhibit Raf-1 and A-Raf. This interaction could have implications in studies where the Raf-MEK-ERK pathway is active.

Caption: The Raf-MEK-ERK signaling pathway with the inhibitory effect of SB 202190 on Raf kinases.

Experimental Protocols

In Vitro p38 MAPK Radiometric Kinase Assay

This protocol provides a method for determining the inhibitory activity of SB 202190 against p38 MAPK using a radiometric assay.

Materials:

-

Recombinant active p38α or p38β kinase

-

Myelin Basic Protein (MBP) or ATF2 as substrate

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)

-

[γ-³²P]ATP (10 mCi/ml)

-

This compound

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of SB 202190 in the kinase assay buffer.

-

In a microcentrifuge tube, combine the kinase assay buffer, the p38 kinase, and the desired concentration of SB 202190 or vehicle (DMSO).

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding the substrate (e.g., MBP) and [γ-³²P]ATP.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

-

Rinse the paper with acetone (B3395972) and allow it to air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of SB 202190 and determine the IC50 value.

Caption: Experimental workflow for a radiometric p38 MAPK kinase assay.

In Vitro TGF-β Receptor Kinase Assay (ADP-Glo™ Format)

This protocol outlines a non-radioactive method to assess the potential inhibitory effect of SB 202190 on TGF-β receptor kinase activity.[10]

Materials:

-

Recombinant active TGF-β Receptor I (ALK5) kinase

-

TGF-β Receptor kinase substrate peptide

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Luminometer

Procedure:

-

Prepare serial dilutions of SB 202190 in the kinase assay buffer.

-

In a white, 96-well plate, add the kinase assay buffer, ALK5 kinase, and the desired concentration of SB 202190 or vehicle.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the substrate peptide and ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.[10]

In Vitro Raf Kinase Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to evaluate the inhibitory activity of SB 202190 against Raf kinases.

Materials:

-

Recombinant active Raf-1 or A-Raf kinase

-

Fluorescein-labeled MEK1 substrate

-

LanthaScreen™ Tb-anti-pMEK1[pSer217/221] antibody

-

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA)

-

ATP

-

This compound

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of SB 202190 in the kinase assay buffer.

-

In a low-volume 384-well plate, add the kinase assay buffer, Raf kinase, and the desired concentration of SB 202190 or vehicle.

-

Add the fluorescein-labeled MEK1 substrate.

-

Initiate the reaction by adding ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the Tb-labeled anti-pMEK1 antibody and incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the emission ratio and determine the IC50 value from the dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of p38α and p38β MAP kinases. While it exhibits a favorable selectivity profile, researchers should be aware of its potential off-target activities, particularly against CK1δ and Raf kinases, especially when used at higher concentrations. The provided experimental protocols offer robust methods for characterizing the inhibitory activity of SB 202190 and other small molecules against their intended targets and potential off-targets. A thorough understanding of the target specificity and selectivity of chemical probes like SB 202190 is paramount for the rigorous and reproducible investigation of cellular signaling pathways and for the advancement of drug discovery efforts.

References

- 1. stemcell.com [stemcell.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NB-64-12269-50mg | SB 202190 [152121-30-7] Biovalley [biovalley.fr]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. SB202190 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p38 mitogen-activated protein kinase is required for TGFbeta-mediated fibroblastic transdifferentiation and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

SB 202190 Hydrochloride: A Technical Guide to its Binding Affinity for p38 α/β Mitogen-Activated Protein Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of SB 202190 hydrochloride for p38 alpha (α) and p38 beta (β) mitogen-activated protein kinases (MAPKs). It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to p38 MAPK and SB 202190

The p38 mitogen-activated protein kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[1][2] The p38 MAPK signaling cascade is a key regulator of inflammatory responses, apoptosis, and cell differentiation.[3][4] Four isoforms of p38 have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). p38α and p38β are the most studied isoforms and are critically involved in the inflammatory process.

SB 202190 is a potent and selective, cell-permeable inhibitor of p38 MAP kinases.[5][6] It acts as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase.[7] This compound preferentially inhibits the p38α and p38β isoforms, making it a valuable tool for investigating the physiological and pathological roles of these specific kinases.[6][8]

Quantitative Binding Affinity Data

The binding affinity of SB 202190 for p38α and p38β has been characterized by various key parameters, including the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). These values provide a quantitative measure of the inhibitor's potency and its interaction with the target kinases.

| Parameter | p38 alpha (p38α) | p38 beta (p38β/p38β2) | Reference |

| IC50 | 50 nM | 100 nM | [2][5] |

| Kd | 38 nM (recombinant human p38) | Not explicitly found for p38β | [2] |

Signaling Pathway

The p38 MAPK signaling pathway is a multi-tiered cascade that transmits extracellular signals to the nucleus to elicit a cellular response. The pathway is initiated by the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors.

Experimental Protocols

The determination of the binding affinity of SB 202190 for p38 kinases involves a series of well-established experimental protocols. Below are detailed methodologies for an in vitro kinase assay and a Western blot analysis to assess p38 phosphorylation.

In Vitro p38 Kinase Inhibition Assay (Radiometric)

This assay measures the ability of SB 202190 to inhibit the phosphorylation of a substrate by p38 kinase.

Materials:

-

Recombinant active p38α or p38β kinase

-

Myelin Basic Protein (MBP) as a substrate

-

SB 202190

-

[γ-³³P]ATP or [γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate)

-

Phosphocellulose paper or filter mats

-

50 mM Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture containing the kinase assay buffer, recombinant p38 kinase, and the substrate (MBP).

-

Inhibitor Addition: Add varying concentrations of SB 202190 (or DMSO as a vehicle control) to the reaction mixtures. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-40 minutes), ensuring the reaction stays within the linear range.[9][10]

-

Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immediately immersing it in 50 mM phosphoric acid.[9]

-

Washing: Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of SB 202190 and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of p38 Phosphorylation

This method is used to assess the inhibitory effect of SB 202190 on p38 phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

p38 MAPK activator (e.g., Anisomycin, LPS)

-

SB 202190

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with various concentrations of SB 202190 for 1-2 hours.[10]

-

Stimulation: Stimulate the cells with a p38 activator for a specific duration (e.g., 30 minutes) to induce p38 phosphorylation.[10]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[3][11]

-

Protein Quantification: Determine the protein concentration of each cell lysate.[3]

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[12]

-

Immunoblotting:

-

Detection: Detect the protein bands using an ECL reagent and an imaging system.[11]

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for both phospho-p38 and total p38. Calculate the ratio of phospho-p38 to total p38 to determine the extent of inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. stemcell.com [stemcell.com]

- 6. SB202190 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Development of a p38 Kinase Binding Assay for High Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

SB 202190 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SB 202190 hydrochloride, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document consolidates critical information on its chemical properties, mechanism of action, experimental protocols, and key applications in biomedical research.

Core Chemical Properties

This compound is a water-soluble form of the pyridinyl imidazole (B134444) compound, SB 202190.[1][2] It is a cell-permeable inhibitor widely used in both in vitro and in vivo studies to investigate the roles of the p38 MAPK signaling pathway.[3][4]

| Property | Value | Reference |

| CAS Number | 350228-36-3 | [2][5][6][7] |

| Molecular Formula | C₂₀H₁₄FN₃O · HCl | [5] |

| Molecular Weight | 367.8 g/mol | [5][6] |

| Appearance | Amber solid | [7] |

| Purity | ≥97% (HPLC) | [7] |

| Solubility | Soluble in DMSO (≥ 40 mg/mL), Ethanol (30 mg/mL), and DMF (30 mg/mL). Slightly soluble in water (0.5 mg/mL). | [2][5][8] |

| Storage | Store at -20°C. Stock solutions are stable for up to 6 weeks at -20°C. | [2] |

Mechanism of Action: p38 MAPK Inhibition and Beyond

SB 202190 is a highly selective inhibitor of the p38 MAPK isoforms p38α (MAPK14) and p38β (MAPK11).[9][10] It exerts its inhibitory effect by binding to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates.[3][4][11]

| Parameter | Value | Target | Reference |

| IC₅₀ | 50 nM | p38α | [9][11][12] |

| IC₅₀ | 100 nM | p38β | [9][11][12] |

| Kᵢ | 16 nM | Not specified | [1][7] |

| Kᵈ | 38 nM | Recombinant human p38 | [3][4][11] |

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and other extracellular stimuli. Inhibition of this pathway by SB 202190 has been shown to modulate a variety of cellular processes, including cytokine production, apoptosis, and cell differentiation.[12][13]

It is crucial for researchers to be aware of potential off-target effects. Recent studies have demonstrated that SB 202190 can induce autophagy and lysosomal biogenesis through a TFEB/TFE3-dependent mechanism that is independent of p38 MAPK inhibition.[6] This effect is mediated by an increase in intracellular calcium levels and subsequent activation of calcineurin.[6]

Signaling Pathway Diagrams

Caption: p38 MAPK signaling pathway and the inhibitory action of SB 202190.

Caption: Off-target autophagy induction by SB 202190 via the calcium-calcineurin-TFEB/TFE3 pathway.

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving this compound.

In Vitro Kinase Assay

This protocol is adapted from methodologies used to determine the inhibitory activity of SB 202190 on p38α and p38β kinases.[1]

Materials:

-

Recombinant p38α or p38β kinase

-

Myelin basic protein (MBP) as a substrate

-

Assay buffer: 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA

-

[γ-³³P]ATP or [γ-³²P]ATP

-

10 mM Magnesium acetate

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper or P30 filter mats

-

50 mM Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture in a 96-well plate by combining the recombinant p38 kinase, MBP substrate, and varying concentrations of SB 202190 (or vehicle control) in the assay buffer.

-

Initiate the reaction by adding a mixture of [γ-³³P]ATP and magnesium acetate.

-

Incubate the reaction at 30°C for 10-40 minutes.

-

Terminate the reaction by spotting aliquots of the mixture onto phosphocellulose paper and immersing it in 50 mM phosphoric acid. For robotic assays, add 0.5 M phosphoric acid before spotting on P30 filter mats.[1]

-

Wash the paper/mats four times with 50 mM phosphoric acid to remove unincorporated ATP.

-

Wash once with acetone (B3395972) or methanol (B129727) and allow to dry.

-

Quantify the incorporated radioactivity using a scintillation counter to determine kinase activity.

Cell-Based Assays

Western Blot for p38 Phosphorylation

This protocol outlines the steps to assess the effect of SB 202190 on p38 MAPK phosphorylation in cultured cells.[11]

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and plates

-

p38 MAPK activator (e.g., anisomycin, LPS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Seed cells in culture plates and grow to the desired confluency.

-

Pre-incubate the cells with the desired concentrations of SB 202190 or vehicle (DMSO) for 1-2 hours.[11]

-

Stimulate the cells with a p38 MAPK activator for an appropriate time (e.g., 30 minutes).[11]

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK for loading control.

In Vivo Animal Studies

This example protocol describes the intraperitoneal (i.p.) administration of SB 202190 in a mouse model.[3] All animal experiments should be conducted in accordance with approved institutional guidelines.

Materials:

-

Animal model (e.g., tumor xenograft mouse model)

-

This compound

-

Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

-

Sterile syringes and needles (25-27 gauge)

Procedure:

-

Prepare the working solution of SB 202190 in the appropriate vehicle.

-

Administer the desired dosage (e.g., 5 mg/kg body weight) via intraperitoneal injection.[3]

-

Gently restrain the mouse and locate the injection site in the lower quadrant of the abdomen.

-

Insert the needle at a 10-20 degree angle and aspirate to ensure proper placement.

-

Inject the calculated volume slowly.

-

Administer injections at the desired frequency (e.g., daily).[3]

-

Monitor the animals regularly for any signs of toxicity and for the desired experimental outcomes.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro and in vivo experiments using SB 202190.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

Preliminary Investigation of SB 202190 Hydrochloride in Organoid Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 202190 hydrochloride is a potent and selective, cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms. It binds within the ATP pocket of the active kinase, with IC50 values of 50 nM and 100 nM for p38α and p38β2, respectively, and a Kd of 38 nM for recombinant human p38.[1] This compound has found widespread application in cell signaling research and, notably, has become a critical component in the culture media for various types of organoids, where it supports long-term growth and maintains the stability of these complex three-dimensional structures. This technical guide provides a comprehensive overview of the preliminary investigation of this compound in organoid culture, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Mechanism of Action and Role in Organoid Culture

SB 202190's primary mechanism of action is the inhibition of the p38 MAPK signaling pathway, which is involved in cellular responses to a variety of environmental stresses and inflammatory cytokines. In the context of organoid culture, the inclusion of SB 202190 is often crucial for sustaining proliferation and preventing differentiation. For instance, in normal colorectal mucosa cultures, SB 202190 is thought to stabilize EGFR signaling, leading to an increased phosphorylation of Erk1-2, which sustains organoid proliferation.[2] However, its effects can be highly context-dependent, as observed in colorectal cancer (CRC) organoids, where its impact varies based on the mutational status of the BRAF gene.[2][3]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on signaling pathways in human colorectal cancer (CRC) organoids.

Table 1: Effect of SB 202190 (10 µM) on EGFR, Akt, and Erk1-2 Phosphorylation in Human CRC Organoids

| Organoid Type | Number of Cultures | Change in p-EGFR (Treated/Control Ratio) | Change in p-Akt (Treated/Control Ratio) | Change in p-Erk1-2 (Treated/Control Ratio) | Reference |

| BRAF Wild-Type | 20 | Increased (2.308 ± 1.090) | Decreased (0.360 ± 0.284) | Increased (4.271 ± 2.165) | [2] |

| BRAF-Mutated | 5 | Variable | Variable | Decreased (0.55 ± 0.004) | [2] |

Data presented as mean ± standard deviation.

Table 2: Inhibitory Concentrations of this compound

| Target | IC50 | Assay Conditions | Reference |

| p38α | 50 nM | Cell-free assay | [1] |

| p38β2 | 100 nM | Cell-free assay | [1] |

Experimental Protocols

Human Colorectal Cancer (CRC) Organoid Culture with SB 202190

This protocol is adapted from studies investigating the effects of SB 202190 on primary human CRC organoids.[2]

a. Organoid Seeding and Culture:

-

Trypsinize and split established CRC organoid cultures at a ratio of 1:4 to 1:8, depending on the proliferation rate.

-

Resuspend the organoid fragments in a basement membrane matrix (e.g., Geltrex).

-

Plate 5 µL drops of the matrix/cell suspension into multi-well plates.

-

Allow the matrix to polymerize at 37°C for 25 minutes.[2]

-

Overlay the domes with 500 µL of CRC organoid culture medium.

-

Allow the organoids to recover and organize for 48 hours.

b. SB 202190 Treatment:

-

After the 48-hour recovery period, replace the medium with fresh medium containing 10 µM this compound.

-

Replace the medium and re-treat with SB 202190 every 48 hours.

-

Monitor organoid growth using a live-cell imaging system.

c. Analysis of Signaling Pathways:

-

After treatment, harvest the organoids and lyse them for protein extraction.

-

Perform Western blot analysis to determine the phosphorylation status of EGFR, Akt, and Erk1-2.

-

Quantify the Western blot lanes and normalize phosphorylated protein levels to their respective total protein content and a loading control (e.g., beta-actin).

Human Lung Organoid Culture

This protocol is based on established methods for the expansion of adult stem cell-derived lung organoids.

a. Lung Organoid Expansion Medium:

-

Prepare a basal medium and supplement it with various growth factors and small molecules, including SB 202190 at a final concentration of 0.5 µM or 10 µM.

b. Culture Procedure:

-

Isolate adult stem cells from human lung biopsy tissue.

-

Embed the cells in a basement membrane matrix.

-

Culture the embedded cells for 20-60 days in the lung organoid expansion medium containing SB 202190.

-

Change the medium every 2-3 days.

-

Passage the organoids as they grow.

Human Gastric Organoid Culture

This protocol is for the culture of normal human gastric organoids.

a. Gastric Organoid Starting/Passaging Medium:

-

Prepare a basal medium and supplement it with growth factors and small molecules, including 10 µM SB 202190.

b. Culture Procedure:

-

Isolate gastric glands from human stomach biopsies.

-

Embed the glands in a basement membrane matrix.

-

Culture in the gastric organoid starting/passaging medium.

-

Change the medium every 2-3 days.

Signaling Pathways and Experimental Workflows

Signaling Pathway of SB 202190 in BRAF Wild-Type CRC Organoids

Caption: SB 202190 inhibits p38, leading to increased p-Erk1/2 and decreased p-Akt, promoting proliferation.

Signaling Pathway of SB 202190 in BRAF-Mutated CRC Organoids

References

- 1. researchgate.net [researchgate.net]

- 2. SB202190 Predicts BRAF-Activating Mutations in Primary Colorectal Cancer Organoids via Erk1-2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB202190 Predicts BRAF-Activating Mutations in Primary Colorectal Cancer Organoids via Erk1-2 Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SB 202190 Hydrochloride in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction SB 202190 is a potent, selective, and cell-permeable pyridinyl imidazole (B134444) compound that functions as an inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] It specifically targets the p38α (MAPK14) and p38β (MAPK11) isoforms by competing with ATP for the binding site on the kinase.[4][5][6] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stresses, playing a key role in processes such as inflammation, apoptosis, cell cycle regulation, and cell differentiation.[7][8][9] Due to its specific inhibitory action, SB 202190 is a widely used research tool for elucidating the physiological and pathological roles of the p38 MAPK cascade.[5][6] It has also been observed to induce apoptosis and autophagy in various cell lines.[1][2][10]

Mechanism of Action: p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered signaling cascade. It is typically activated by stress stimuli such as osmotic shock, UV light, and inflammatory cytokines like TNF-α and IL-1β.[8][9] This activation begins with MAP Kinase Kinase Kinases (MAP3Ks), which then phosphorylate and activate MAP Kinase Kinases (MAP2Ks), primarily MKK3 and MKK6.[9] These, in turn, phosphorylate p38 MAPK at specific threonine and tyrosine residues (Thr180 and Tyr-182), leading to its activation.[9] Activated p38 MAPK phosphorylates a variety of downstream substrates, including other kinases like MAPKAPK2 and transcription factors such as ATF2 and p53, to orchestrate a cellular response.[9] SB 202190 exerts its inhibitory effect by binding to the ATP pocket of p38α/β, preventing the phosphorylation of its downstream targets.[4]

Caption: The p38 MAPK signaling cascade and the inhibitory action of SB 202190.

Quantitative Data and Physicochemical Properties

The following table summarizes the key quantitative parameters and properties of SB 202190.

| Parameter | Value | Reference |

| Molecular Weight | 331.34 g/mol | [1] |

| Molecular Formula | C₂₀H₁₄FN₃O | [11] |

| CAS Number | 152121-30-7 | [11] |